Cyclohexanone, 2-(1-methylethylidene)-

Physicochemical Properties Analytical Chemistry LogP

2-(1-Methylethylidene)cyclohexanone, also known as 2-isopropylidenecyclohexanone, is an α,β-unsaturated cyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. It features an exocyclic isopropylidene group conjugated with the cyclohexanone carbonyl, a defining structural motif that underpins its unique chemical reactivity.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 13747-73-4
Cat. No. B083054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2-(1-methylethylidene)-
CAS13747-73-4
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(=C1CCCCC1=O)C
InChIInChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3
InChIKeyMMTBDIDPDFBJIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylethylidene)cyclohexanone (CAS 13747-73-4): Structural and Physicochemical Profile


2-(1-Methylethylidene)cyclohexanone, also known as 2-isopropylidenecyclohexanone, is an α,β-unsaturated cyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol [1]. It features an exocyclic isopropylidene group conjugated with the cyclohexanone carbonyl, a defining structural motif that underpins its unique chemical reactivity [2]. Its fundamental physicochemical properties, such as a boiling point of 120-125 °C at 20 Torr and a calculated logP of 2.47, provide a baseline for understanding its behavior in synthetic and analytical applications [1][3].

The Risk of Substituting 2-(1-Methylethylidene)cyclohexanone (CAS 13747-73-4) with Structural Analogs


The α,β-unsaturated ketone motif in 2-(1-methylethylidene)cyclohexanone is critical for its function as a Michael acceptor in conjugate addition reactions, a reactivity profile not shared by its saturated analog, 2-isopropylcyclohexanone [1]. Furthermore, the absence of the 5-methyl group distinguishes it from pulegone, the most common analog, resulting in different physical properties and a distinct synthetic niche [2][3]. Generic substitution can lead to failed reactions or altered properties in downstream applications.

Quantitative Differentiation of 2-(1-Methylethylidene)cyclohexanone (CAS 13747-73-4) Against Analogs


Physicochemical Differentiation from Pulegone (CAS 89-82-7)

2-(1-Methylethylidene)cyclohexanone exhibits a significantly lower calculated LogP compared to its 5-methyl analog, pulegone. This translates to a more hydrophilic character, which can be advantageous in specific separation and formulation contexts [1][2].

Physicochemical Properties Analytical Chemistry LogP

Lack of Methyl Group: Distinct Synthetic Intermediate and Reactivity Profile

The target compound is a versatile synthetic intermediate, specifically used as a precursor in the synthesis of 2-isopropylidenecyclohexanones, a class including pulegone [1]. Its reactivity as an α,β-unsaturated ketone is well-established [2]. In contrast, pulegone, while sharing the core structure, possesses its own unique biological and organoleptic properties, and is not a direct substitute for the target compound's role as a starting material [3].

Organic Synthesis Chemical Reactivity Michael Addition

Comparative Safety: Lower Regulatory Concern than Pulegone

The target compound is intended for research use only and does not carry the same level of regulatory scrutiny as pulegone . Pulegone is classified as 'reasonably anticipated to be a human carcinogen' by the U.S. National Toxicology Program [1]. This distinction significantly impacts the permissible applications and the safety protocols required for handling these two structurally related substances.

Toxicology Regulatory Affairs Safety

Key Application Scenarios for 2-(1-Methylethylidene)cyclohexanone (CAS 13747-73-4)


Precursor for the Synthesis of Pulegone and Related Terpenoids

The primary and most well-documented application for 2-(1-methylethylidene)cyclohexanone is as a crucial starting material in the laboratory synthesis of (±)-pulegone and other 2-isopropylidenecyclohexanone derivatives [1]. This synthetic route is essential for researchers who require pulegone or its analogs without sourcing them from natural extracts.

Research on α,β-Unsaturated Ketone Reactivity and Conjugate Additions

The conjugated enone system in this compound makes it an ideal model substrate for investigating fundamental organic reactions such as Michael additions and other conjugate additions [2]. Its lack of additional substituents on the cyclohexane ring provides a cleaner, simpler system for studying the core reactivity of the 2-isopropylidenecyclohexanone scaffold.

Analytical Method Development and Standardization

With well-defined physicochemical properties including a boiling point of 120-125 °C at 20 Torr and a calculated LogP of ~2.4, this compound is a suitable reference standard for developing and validating analytical methods [3][4]. Its distinct chromatographic behavior, differentiating it from pulegone, is particularly useful for purity analysis or for monitoring synthetic reactions.

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